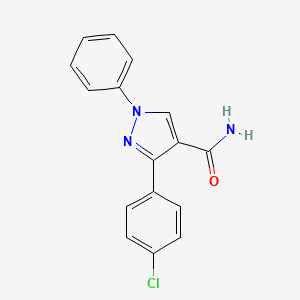![molecular formula C15H14N4O3S B2504257 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034327-19-8](/img/structure/B2504257.png)
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide, primarily targets Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These are bacterial pathogens that cause serious diseases in rice, significantly impacting crop yield .
Mode of Action
The compound interacts with its targets by exhibiting strong antibacterial effects . It inhibits the growth and proliferation of the bacteria, thereby mitigating the diseases they cause .
Biochemical Pathways
Given its antibacterial activity, it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication, leading to bacterial death .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle in the compound is known to exhibit better hydrolytic and metabolic stability , which could potentially enhance its bioavailability and efficacy.
Result of Action
The compound exhibits moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Notably, it shows strong antibacterial effects on Xoo and Xoc, with its efficacy surpassing that of bismerthiazol (BMT) and thiodiazole copper (TDC) . This results in the mitigation of bacterial leaf blight and bacterial leaf streaks in rice .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-8-16-14(22-18-8)10-6-7-23-15(10)17-13(20)12-9-4-2-3-5-11(9)21-19-12/h6-7H,2-5H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMXEHPDQAFSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=NOC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
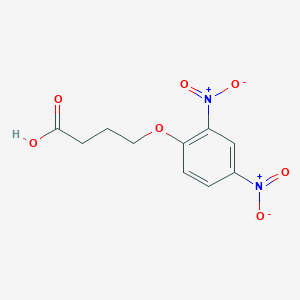
![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)
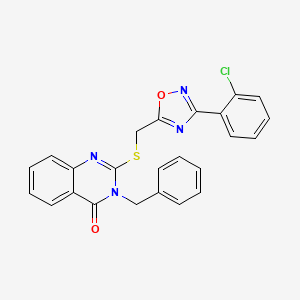
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2504177.png)
![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)
![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)

![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)
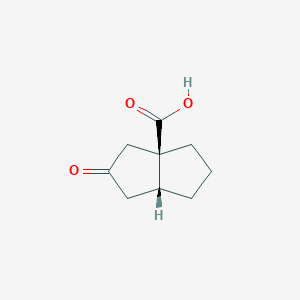
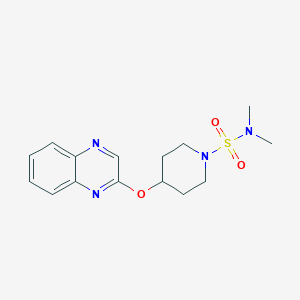

![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)
![2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2504194.png)
